molecular formula C12H16N2 B13247697 1-(7-Ethyl-1H-indol-3-YL)ethan-1-amine

1-(7-Ethyl-1H-indol-3-YL)ethan-1-amine

Cat. No.: B13247697
M. Wt: 188.27 g/mol
InChI Key: ARHZXNUEOWPPTP-UHFFFAOYSA-N
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Description

1-(7-Ethyl-1H-indol-3-YL)ethan-1-amine is a compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their presence in various natural products and pharmaceuticals, exhibiting a wide range of biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 2-ethylphenylhydrazine hydrochloride with dihydrofuran in the presence of concentrated sulfuric acid as a catalyst . This method is known for its high yield and operational simplicity.

Industrial Production Methods

Industrial production of this compound may involve optimized processes to ensure high yield and purity. For example, the use of N,N-dimethylacetamide as a solvent and specific reaction conditions can enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

1-(7-Ethyl-1H-indol-3-YL)ethan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole-3-carboxaldehyde, while substitution reactions can produce a variety of substituted indoles .

Scientific Research Applications

1-(7-Ethyl-1H-indol-3-YL)ethan-1-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex indole derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 1-(7-Ethyl-1H-indol-3-YL)ethan-1-amine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Properties

Molecular Formula

C12H16N2

Molecular Weight

188.27 g/mol

IUPAC Name

1-(7-ethyl-1H-indol-3-yl)ethanamine

InChI

InChI=1S/C12H16N2/c1-3-9-5-4-6-10-11(8(2)13)7-14-12(9)10/h4-8,14H,3,13H2,1-2H3

InChI Key

ARHZXNUEOWPPTP-UHFFFAOYSA-N

Canonical SMILES

CCC1=C2C(=CC=C1)C(=CN2)C(C)N

Origin of Product

United States

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